Methyl 4-(dodecylcarbamoyl)benzoate
Description
Methyl 4-(dodecylcarbamoyl)benzoate is an ester derivative of benzoic acid featuring a methyl ester group at the para position of the benzene ring and a dodecylcarbamoyl (-CONHC₁₂H₂₅) substituent.
Properties
CAS No. |
89684-80-0 |
|---|---|
Molecular Formula |
C21H33NO3 |
Molecular Weight |
347.5 g/mol |
IUPAC Name |
methyl 4-(dodecylcarbamoyl)benzoate |
InChI |
InChI=1S/C21H33NO3/c1-3-4-5-6-7-8-9-10-11-12-17-22-20(23)18-13-15-19(16-14-18)21(24)25-2/h13-16H,3-12,17H2,1-2H3,(H,22,23) |
InChI Key |
KIUCHJWIVDMSFY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)C1=CC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Methyl 4-(dodecylcarbamoyl)benzoate with analogous compounds from the evidence, focusing on substituent effects, synthesis, and properties.
Key Observations :
- Bulky substituents (e.g., dicyano groups in 9a) reduce yields (82%) due to steric hindrance . In contrast, simpler substituents (e.g., chloropyridyl in 10) achieve higher yields (94%) under milder conditions .
Physicochemical Properties
Key Observations :
- The dodecylcarbamoyl group would drastically increase lipophilicity compared to aromatic or heterocyclic substituents (e.g., C2’s bromophenyl group) . This makes the compound more suitable for lipid-based formulations or surfactant applications.
- Amino or cyano substituents (e.g., in 12 or 9a) improve water solubility, whereas the dodecyl chain would necessitate organic solvents for handling .
Stability and Reactivity
- Hydrolytic Stability: Methyl benzoate derivatives with electron-withdrawing groups (e.g., cyano in 9a) resist hydrolysis better than those with electron-donating groups. The dodecylcarbamoyl group, being an amide, may exhibit stability under acidic/basic conditions but could undergo enzymatic cleavage in biological systems .
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